molecular formula C22H18N4O4 B1668568 ケトミニン CAS No. 918659-56-0

ケトミニン

カタログ番号 B1668568
CAS番号: 918659-56-0
分子量: 402.4 g/mol
InChIキー: GEURDGODABUDHB-TYTLQBBQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chaetominine is an alkaloid that has been found in the genus Chaetomium, which is one of the largest genera of saprobic ascomycetes with more than 300 species worldwide . Many species in this genus are known to produce a wide range of natural products, most of which have a broad spectrum of biological activities .


Synthesis Analysis

The total synthesis of the alkaloid chaetominine has been achieved in four steps with an overall yield of 33.4% . Key features of the synthesis strategy include a one-pot cascade indole epoxidation, epoxide ring-opening cyclization, lactamization reaction sequence, and the use of a nitro group as a latent amino group for the one-pot construction of the quinazolinone ring .


Molecular Structure Analysis

Chaetominine has a molecular formula of C22H18N4O4 . Its average mass is 402.403 Da and its monoisotopic mass is 402.132813 Da .


Chemical Reactions Analysis

The synthesis of chaetominine involves a one-pot cascade indole epoxidation, epoxide ring-opening cyclization, and lactamization reaction sequence . This constitutes a step economical, redox economical, and protecting group-free total synthesis .


Physical And Chemical Properties Analysis

Chaetominine has a molecular formula of C22H18N4O4 . Its average mass is 402.403 Da and its monoisotopic mass is 402.132813 Da .

科学的研究の応用

生物活性二次代謝産物

ケトミニンは、ケトミウム属によって生成される二次代謝産物です . この属は、幅広い天然物を生成することが知られており、その多くは幅広い生物活性を持っています . ケトミニンは、これらの代謝産物の1つとして、ヒトの健康、医学、工業生産、食品、農業産業におけるそれらを超えた市場価値を持つ潜在的なバイオテクノロジーアプリケーションを持っています .

細胞毒性

ケトミニンは、ヒト白血病細胞株K562に対して有意な細胞毒性を示すことが判明しました . この細胞毒性により、抗癌治療のための潜在的な候補となっています .

アポトーシス誘導

ケトミニンは、その細胞毒性効果に加えて、K562白血病細胞株でアポトーシス性細胞死を誘導することが示されています . これは、がん細胞でプログラムされた細胞死を引き起こすことを目的とした治療法に使用できることを示唆しています .

抗真菌活性

ケトミニンは、ケトミウムによって生成される他の代謝産物とともに、インビトロで抗真菌活性について評価されています . これは、真菌感染症の治療における潜在的な用途を示唆しています .

抗酸化活性

ケトミニンは、その抗酸化活性についても評価されています . 抗酸化物質は、フリーラジカルによる損傷から身体を守るために不可欠であり、そのためケトミニンは酸化ストレスを軽減することを目的とした治療法に使用できる可能性があります .

α-グルコシダーゼ阻害活性

ケトミニンは、そのα-グルコシダーゼ阻害活性について評価されています . α-グルコシダーゼ阻害剤は、糖尿病の管理に使用されており、ケトミニンの糖尿病治療における潜在的な用途を示唆しています .

バイオテクノロジーによる生産の強化

ケトミニンの薬理学的研究は、沈水培養における低い収量によって制限されてきました . しかしながら、ケトミニンの生産を強化するためのバイオテクノロジー戦略が開発されており、これはさまざまな分野におけるそのより広範な応用を促進する可能性があります .

将来の方向性

Chaetominine has potential biotechnological applications with a market value beyond those in human health, medicine, industrial production, food, or agricultural industries . Its cytotoxic effects against human leukemia K562 and colon cancer SW1116 cell lines suggest that it could be a potential anti-cancer therapeutic agent .

特性

IUPAC Name

(1S,10S,13R,15S)-1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3/t12-,17+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURDGODABUDHB-TYTLQBBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@@H]3N1C(=O)[C@@H](C[C@@]3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582495
Record name (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918659-56-0
Record name chaetomimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetominine
Reactant of Route 2
Chaetominine
Reactant of Route 3
Chaetominine
Reactant of Route 4
Chaetominine
Reactant of Route 5
Chaetominine
Reactant of Route 6
Chaetominine

Q & A

Q1: What is the primary mechanism of action of chaetominine in cancer cells?

A1: Chaetominine has been shown to induce apoptosis, a form of programmed cell death, in human leukemia K562 cells. [, ] This apoptotic effect is primarily mediated through the intrinsic mitochondrial pathway. []

Q2: How does chaetominine trigger apoptosis via the intrinsic mitochondrial pathway?

A2: Chaetominine treatment leads to an increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic potential. [] This change disrupts mitochondrial membrane potential, causing the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates Apaf-1, leading to the activation of caspase-9 and subsequently, caspase-3, the executioner caspase responsible for dismantling the cell during apoptosis. []

Q3: Does chaetominine impact the cell cycle?

A3: Yes, chaetominine induces cell cycle arrest in both human leukemia K562 cells and colon cancer SW1116 cells. [] Interestingly, the specific phase of arrest differs between the cell lines. K562 cells undergo S-phase arrest, while SW1116 cells experience G1-phase arrest. []

Q4: What molecular mechanisms are involved in chaetominine-induced cell cycle arrest?

A4: In SW1116 cells, chaetominine upregulates p53, p21, checkpoint kinase 2 (Chk2), and phosphorylated ataxia telangiectasia mutated (p-ATM). [] It also reduces the expression of cyclin E and cyclin-dependent kinases (CDKs) 2 and 4 at the mRNA level. [] These findings suggest that chaetominine influences G1-phase arrest in SW1116 cells through the p53/p21 and ATM/Chk2 signaling pathways. []

Q5: Does chaetominine impact multidrug resistance in cancer cells?

A5: Research suggests that chaetominine can reduce multidrug resistance mediated by MRP1 (multidrug resistance protein 1) in K562/Adr human leukemia cells. [] This effect is linked to the inhibition of the PI3K/Akt/Nrf2 signaling pathway, which plays a role in regulating drug efflux pumps like MRP1. []

Q6: What is the molecular formula and weight of chaetominine?

A6: Chaetominine has the molecular formula C21H22N4O3 and a molecular weight of 378.43 g/mol. []

Q7: What spectroscopic techniques are used to characterize chaetominine?

A7: Various spectroscopic methods are employed to elucidate the structure of chaetominine, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , ]

Q8: Is there information available regarding the stability of chaetominine under various storage conditions?

A8: While specific stability data under different storage conditions is limited in the provided literature, research suggests that optimizing fermentation conditions can enhance chaetominine production. [, ] For example, the addition of ammonium acetate as a nitrogen source significantly improved chaetominine yield in submerged fermentation of Aspergillus fumigatus CY018. []

Q9: Has the structure-activity relationship of chaetominine been investigated?

A9: While comprehensive SAR studies are limited in the provided literature, the synthesis and bioactivity evaluation of covalent inhibitors derived from chaetominine has been reported. [] This suggests ongoing efforts to explore how structural modifications impact the compound's activity.

Q10: What is the in vitro efficacy of chaetominine against cancer cell lines?

A10: Chaetominine exhibits potent cytotoxic activity against various cancer cell lines. Notably, it shows strong inhibitory effects against human leukemia K562 cells with an IC50 value of 35 nM. [] Additionally, chaetominine demonstrates cytotoxicity against human colon cancer SW1116 cells. [, ]

Q11: Has the efficacy of chaetominine been tested in animal models of cancer?

A11: While the provided literature doesn't explicitly mention in vivo studies using chaetominine in cancer models, its potent in vitro cytotoxicity against human cancer cell lines warrants further investigation in preclinical settings.

Q12: What analytical techniques are used to quantify chaetominine?

A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for both the isolation and quantification of chaetominine. [, ]

Q13: Have macroporous resins been explored for chaetominine purification?

A13: Yes, research indicates that macroporous resins can be used for the preparative separation and purification of chaetominine from Aspergillus fumigatus mycelia. [] This approach highlights the potential for efficient large-scale purification of the compound.

Q14: What research tools and resources are crucial for advancing chaetominine research?

A14: Advancements in chaetominine research necessitate access to:

    Q15: What are the key milestones in chaetominine research?

    A15: Significant milestones include:

    • Initial isolation and characterization: First reported in 2010 from the endophytic fungus Chaetomium sp. IFB-E015. []
    • Elucidation of the apoptotic mechanism: Demonstrated to induce apoptosis via the intrinsic mitochondrial pathway in human leukemia K562 cells. []
    • Identification of cell cycle effects: Shown to induce S-phase arrest in K562 cells and G1-phase arrest in SW1116 cells. []
    • Total synthesis achievements: Several total syntheses of (-)-chaetominine have been reported, showcasing its complex structure and paving the way for analog development. [, , , , , , , , ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。